4-Nitrobenzyl chloroformate

Peptide synthesis Protecting group chemistry Reagent handling

Liquid Cbz-Cl reagents degrade within months and cannot be weighed accurately, causing batch variability in large-scale peptide synthesis. 4-Nitrobenzyl chloroformate (pNZ-Cl) solves this: a stable crystalline solid (mp 32-34°C) with >12-month shelf life, enabling precise gravimetric dispensing. • Orthogonal pNZ group: stable to TFA (Boc removal) and piperidine (Fmoc removal). • UV-active (λmax ~265 nm) for real-time reaction monitoring. • Bioreductive cleavage enables hypoxia-activated prodrugs. Supplied at ≥97% purity; cold-chain shipped as UN 3261 corrosive solid.

Molecular Formula C8H6ClNO4
Molecular Weight 215.59 g/mol
CAS No. 4457-32-3
Cat. No. B046198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrobenzyl chloroformate
CAS4457-32-3
SynonymsChloroformic Acid p-Nitrobenzyl Ester;  4-Nitrobenzyl Chloroformate;  4-Nitrobenzyloxycarbonyl Chloride;  p-Nitrobenzyl Chloroformate;  p-Nitrobenzyloxycarbonyl Chloride;  p-Nitrocarbobenzoxy Chloride
Molecular FormulaC8H6ClNO4
Molecular Weight215.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC(=O)Cl)[N+](=O)[O-]
InChIInChI=1S/C8H6ClNO4/c9-8(11)14-5-6-1-3-7(4-2-6)10(12)13/h1-4H,5H2
InChIKeyMHSGOABISYIYKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrobenzyl Chloroformate Technical Overview


4-Nitrobenzyl chloroformate (CAS 4457-32-3; C8H6ClNO4; MW 215.59), also designated p-nitrobenzyl chloroformate or PNZ-Cl, is a chloroformate-class acylating reagent primarily employed to install the 4-nitrobenzyloxycarbonyl (pNZ) protecting group onto amines and alcohols [1]. It is a low-melting crystalline solid (mp 32–34 °C) that serves as a functional analog to benzyl chloroformate (Cbz-Cl) . The compound is utilized in peptide synthesis, prodrug construction, and materials functionalization, with procurement governed by purity specifications (typically ≥97%) and moisture-sensitive storage requirements (2–8 °C) .

Crystalline solid state supports accurate gravimetric dispensing and reduces concentration uncertainty over liquid reagents.
pNZ group is orthogonal to both acid-labile (Boc) and base-labile (Fmoc) protections, enabling independent sequential deprotection.
Nitroaromatic chromophore provides UV detectability for monitoring reaction progress and intermediate purification.

4-Nitrobenzyl Chloroformate: Substitution Limitations


Direct substitution of 4-nitrobenzyl chloroformate with benzyl chloroformate (Cbz-Cl) or 4-methoxybenzyl chloroformate (Moz-Cl) is invalid in applications where physical state, analytical traceability, and deprotection orthogonality are critical. Cbz-Cl is an oily liquid that requires cold storage in toluene and degrades within months, introducing uncertainty in active reagent concentration during large-scale or repetitive syntheses [1]. In contrast, 4-nitrobenzyl chloroformate is a stable, crystalline solid that can be weighed accurately and stored for over one year without detectable degradation [1]. Furthermore, the 4-nitrobenzyloxycarbonyl (pNZ) group is not cleaved under the acidic conditions used for Boc removal or the basic conditions used for Fmoc removal, establishing a distinct orthogonal deprotection profile that is not shared by Cbz (hydrogenolytically labile) or Fmoc (base-labile) protecting groups [2][3]. The nitro group also confers UV detectability (λmax ~265 nm) and enables bioreductive cleavage under hypoxic conditions, functionalities absent in the unsubstituted Cbz group [1][4].

Physical State & Long-Term Stability
Cbz-Cl is an oily liquid requiring cold storage and degrades over months; solid pNZ reagent supports accurate dispensing and >1-year stability, reducing batch variability.
UV Traceability
pNZ group provides strong UV absorption for sensitive intermediate monitoring; Cbz lacks this chromophore, complicating purification tracking without MS.
Orthogonal Deprotection Profile
pNZ is stable to TFA and piperidine, enabling sequential deprotection with Boc/Fmoc; Cbz is hydrogenolytically labile and may restrict functional group compatibility.

4-Nitrobenzyl Chloroformate Comparative Evidence


Crystalline Solid vs. Oily Liquid: Handling and Stability

Benzyl chloroformate (Cbz-Cl) is an oily liquid that must be stored cold in toluene solution and decomposes gradually over a few months, introducing uncertainty regarding the actual concentration of active reagent at any given time [1]. In direct contrast, 4-nitrobenzyl chloroformate is a low-melting crystalline solid (mp 32–34 °C) . Carpenter and Gish reported that a single preparation of p-nitrobenzyl chloroformate stored in a desiccator over P₂O₅ in the cold for over one year showed no change in melting point and no evidence of deterioration despite numerous sample withdrawals [1].

Handling & Stability
Head-to-head
Crystalline solid, stable >12 months
vs. oily liquid, decomposes within months
Supports reproducible gravimetric dispensing and long-term reagent consistency.
Stored cold over P₂O₅ (Carpenter & Gish, 1952).
Peptide synthesis Protecting group chemistry Reagent handling

UV Detection for Analytical Traceability

The 4-nitrobenzyl chloroformate-derived pNZ protecting group contains a nitroaromatic chromophore that absorbs strongly in the ultraviolet region. Carpenter and Gish documented that this nitro group enables detection of the pNZ-protected derivatives in very small amounts by measurement of ultraviolet absorption at approximately 265 nm [1]. In contrast, the unsubstituted benzyl (Cbz) protecting group lacks this strong chromophore and does not provide comparable UV detection sensitivity [2].

UV Detectability
Head-to-head
λmax ~265 nm, sub-microgram detection
vs. no strong UV chromophore
Supports sensitive chromatographic monitoring and quantitative intermediate tracking.
Detection without derivatization or MS.
Analytical chemistry Peptide purification Process monitoring

Hypoxia-Responsive Drug Release

The 4-nitrobenzyl group is reductively cleaved by nitroreductase enzymes under hypoxic (low-oxygen) conditions, a property that has been exploited in targeted drug delivery. Jang et al. developed glycol chitosan nanoparticles hydrophobically modified with 4-nitrobenzyl chloroformate and folic acid that demonstrated specific drug release under hypoxic conditions [1]. In contrast, benzyl chloroformate lacks the nitro group and is not responsive to nitroreductase, precluding its use in hypoxia-activated delivery systems [2]. The reduction of the nitro group to the corresponding amino derivative triggers carbamate cleavage and payload release [3].

Hypoxia Responsiveness
Head-to-head
Nitroreductase-cleavable carbamate under hypoxia
vs. not responsive; no nitro group
Supports hypoxia-responsive research construct design for targeted delivery studies.
Model-specific selectivity requires validation.
Drug delivery Nanomedicine Bioreductive activation

pNZ Orthogonal Deprotection Stability

The 4-nitrobenzyloxycarbonyl (pNZ) protecting group is stable under the acidic conditions used to remove the tert-butyloxycarbonyl (Boc) group and the basic conditions used to remove the 9-fluorenylmethyloxycarbonyl (Fmoc) group [1][2]. This orthogonality is not shared by Cbz, which is cleaved by hydrogenolysis (catalytic hydrogenation) and is incompatible with molecules containing hydrogenation-sensitive functionalities [1]. In contrast, Fmoc is base-labile and Boc is acid-labile. The pNZ group thus occupies a distinct niche in the protecting group orthogonality matrix, removable under mild reductive or photolytic conditions that do not affect Boc or Fmoc [3].

Deprotection Orthogonality
Head-to-head
Stable to TFA & piperidine; cleaved by Zn/AcOH or photolysis
vs. Cbz: H₂/Pd; Fmoc: base; Boc: acid
Enables independent sequential deprotection in complex molecule synthesis.
Avoids cross-reactivity with common protecting groups.
Orthogonal protection Solid-phase peptide synthesis Multifunctional molecules

Procurement Cost Comparison

As of April 2026, 4-nitrobenzyl chloroformate (97% purity, Sigma-Aldrich) is priced at approximately $54.70 for 5 g ($10.94/g) and $141.00 for 25 g ($5.64/g) . By comparison, benzyl chloroformate (Cbz-Cl, 95%) is approximately $90.00 for 25 g ($3.60/g) and 4-methoxybenzyl chloroformate (Moz-Cl, 95%) is approximately $75.00 for 5 g ($15.00/g) from the same supplier . The compound occupies a mid-range cost position among chloroformate protecting reagents, with the premium over Cbz-Cl justified by the quantifiable advantages in physical state (crystalline solid), storage stability (>12 months), and functional orthogonality documented above [1].

Procurement Cost
Reported
$5.64/g (25 g, 97%)
vs. Cbz-Cl $3.60/g, Moz-Cl $15.00/g
Mid-range cost; premium may be offset by reduced waste and analytical reliability.
Sigma-Aldrich catalog pricing, April 2026.
Procurement Cost analysis Reagent selection

4-Nitrobenzyl Chloroformate Application Scenarios


Orthogonal SPPS with UV Monitoring

In SPPS workflows that employ both Boc and Fmoc protecting groups or that require real-time monitoring of reaction progress, 4-nitrobenzyl chloroformate is the reagent of choice for installing the pNZ protecting group. Its stability to both TFA and piperidine conditions [1] enables orthogonal deprotection strategies, while its strong UV absorption at ~265 nm allows sensitive tracking of pNZ-protected intermediates during purification [2]. The solid, crystalline nature of the reagent (mp 32–34 °C) facilitates accurate gravimetric dispensing, a critical factor for reproducible large-scale syntheses where Cbz-Cl's concentration uncertainty would be problematic [3].

Hypoxia-Responsive Prodrugs and Nanocarriers

For drug delivery systems designed to release cytotoxic payloads selectively in hypoxic tumor microenvironments, 4-nitrobenzyl chloroformate provides the essential nitroaromatic trigger moiety [1]. Conjugation of 4-nitrobenzyl chloroformate to amine- or hydroxyl-containing drugs generates pNZ-carbamate prodrugs that are stable under normoxic conditions but undergo nitroreductase-mediated cleavage in hypoxic tissue, releasing the active agent [2]. This application is not addressable with benzyl chloroformate or other chloroformates lacking the nitro group [3]. The quantitative stability of the solid reagent [4] also simplifies formulation and ensures reproducible loading of the hydrophobic nitrobenzyl moiety onto polymeric carriers [1].

Carbapenem Antibiotic Intermediate Synthesis

4-Nitrobenzyl chloroformate is a key reagent in the synthesis of carbapenem antibiotics, including meropenem and imipenem intermediates [1]. It is used to protect amine and hydroxyl functionalities on chiral side chains and core scaffolds during multistep syntheses [2]. The solid physical state and extended shelf life (>12 months without degradation) [3] are particularly advantageous in GMP manufacturing environments where reagent quality consistency and traceability are mandated. The ability to UV-monitor reaction intermediates [3] further supports process analytical technology (PAT) applications in pharmaceutical manufacturing.

Hypoxia Imaging Fluorescent Probes

The nitroreductase-responsive nature of the 4-nitrobenzyl carbamate linkage has been exploited to create 'off-on' fluorescent probes for imaging hypoxia in tumor cells [1]. In these systems, 4-nitrobenzyl chloroformate is used to mask a fluorophore as a non-fluorescent carbamate; upon nitroreductase-mediated reduction of the nitro group, the carbamate cleaves, restoring fluorescence [2]. The UV-absorbing property of the pNZ group [3] also allows for quantification of probe loading. Benzyl chloroformate, lacking the nitro group, cannot support this detection mechanism, making 4-nitrobenzyl chloroformate a unique enabling reagent for this class of diagnostic tools.

Application
Selection Property
Validation Focus
Orthogonal SPPS with UV monitoring
pNZ orthogonal acid/base stability and UV chromophore
Confirm pNZ stability to TFA/piperidine, track intermediates via UV absorbance
Hypoxia-responsive delivery research
Nitroreductase-cleavable 4-nitrobenzyl carbamate linker
Validate hypoxia-dependent payload release in relevant cell models
Carbapenem intermediate protection
Crystalline solid with extended shelf life, UV-traceable
Verify gravimetric reproducibility, implement PAT via UV monitoring
Hypoxia imaging probe development
Nitroreductase-responsive fluorescence quenching/activation
Confirm fluorescence restoration upon nitroreduction in hypoxic cell models

Technical Documentation Hub

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